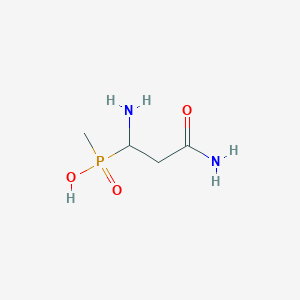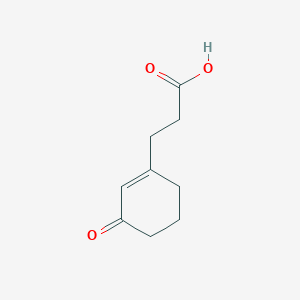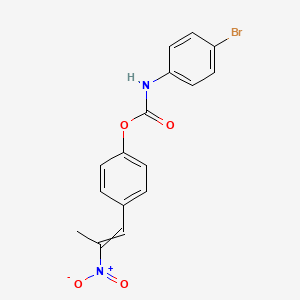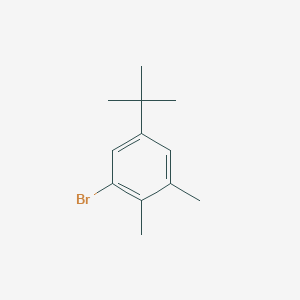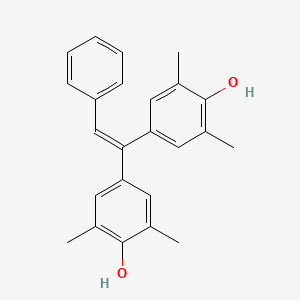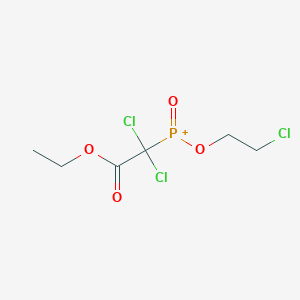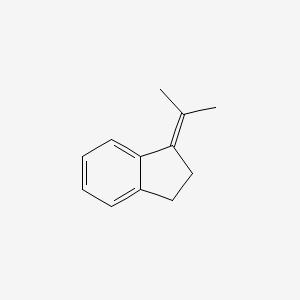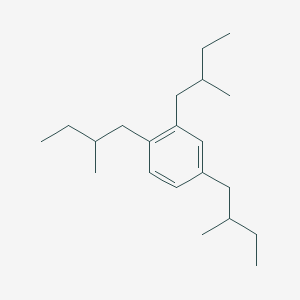
Benzene, 1,2,4-tris(2-methylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,4-tris(2-methylbutyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 2-methylbutyl groups at the 1, 2, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4-tris(2-methylbutyl)- typically involves the alkylation of benzene with 2-methylbutyl halides in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the 2-methylbutyl halide as the electrophile .
Industrial Production Methods: Industrial production of Benzene, 1,2,4-tris(2-methylbutyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,2,4-tris(2-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and sulfonation reactions, respectively.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated and sulfonated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,2,4-tris(2-methylbutyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzene, 1,2,4-tris(2-methylbutyl)- involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Comparaison Avec Des Composés Similaires
- Benzene, 1,2,4-tris-trimethylsilyl-
- Benzene, (2-methylbutyl)-
Comparison: Benzene, 1,2,4-tris(2-methylbutyl)- is unique due to the presence of three 2-methylbutyl groups, which provide distinct steric and electronic effects compared to other similar compounds. These effects can influence the compound’s reactivity, stability, and interactions with other molecules .
Propriétés
Numéro CAS |
61064-06-0 |
|---|---|
Formule moléculaire |
C21H36 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
1,2,4-tris(2-methylbutyl)benzene |
InChI |
InChI=1S/C21H36/c1-7-16(4)12-19-10-11-20(13-17(5)8-2)21(15-19)14-18(6)9-3/h10-11,15-18H,7-9,12-14H2,1-6H3 |
Clé InChI |
CMVHJAMPQJPDLI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC1=CC(=C(C=C1)CC(C)CC)CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


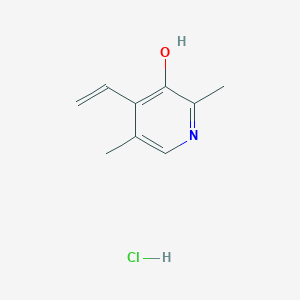
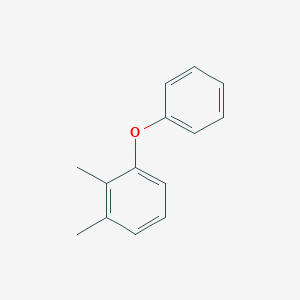

![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
